

# N-(4-ethoxyphenyl)isonicotinamide molecular weight and formula

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## Compound of Interest

Compound Name: *N*-(4-ethoxyphenyl)isonicotinamide

Cat. No.: B291306

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## Technical Guide: N-(4-ethoxyphenyl)isonicotinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of **N-(4-ethoxyphenyl)isonicotinamide**. Due to the limited availability of specific experimental data for this compound in the public domain, this guide also includes a representative experimental protocol for the synthesis of N-aryl isonicotinamides, which can be adapted for the preparation of the title compound.

## Core Compound Data

The fundamental molecular properties of **N-(4-ethoxyphenyl)isonicotinamide** are summarized below.

| Property          | Value   |
|-------------------|---|
| Molecular Formula | C <sub>14</sub> H <sub>14</sub> N <sub>2</sub> O <sub>2</sub> |
| Molecular Weight  | 242.27 g/mol  |
| CAS Number        | 4611-18-1[1]  |

Note: Specific experimental data such as melting point, boiling point, and spectral characteristics (NMR, IR) for **N-(4-ethoxyphenyl)isonicotinamide** are not readily available in the reviewed scientific literature.

## Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **N-(4-ethoxyphenyl)isonicotinamide** is not extensively documented in publicly accessible literature, a general and widely applicable method for the synthesis of N-aryl isonicotinamides involves the acylation of an aniline derivative with an isonicotinoyl halide. The following protocol outlines this representative procedure.

### Representative Synthesis of N-(4-ethoxyphenyl)isonicotinamide

This protocol describes a two-step process: the preparation of isonicotinoyl chloride from isonicotinic acid, followed by its reaction with 4-ethoxyaniline.

#### Step 1: Synthesis of Isonicotinoyl Chloride

- Reagents and Materials:
  - Isonicotinic acid
  - Thionyl chloride ( $\text{SOCl}_2$ ) or Oxalyl chloride ( $(\text{COCl})_2$ )
  - Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
  - Anhydrous toluene or dichloromethane (DCM) as solvent
  - Round-bottom flask with a reflux condenser and a gas outlet to a trap
  - Magnetic stirrer and heating mantle
- Procedure:
  1. In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend isonicotinic acid in the chosen anhydrous solvent.

2. Add a catalytic amount of anhydrous DMF.
3. Slowly add an excess (typically 2-3 equivalents) of the chlorinating agent (thionyl chloride or oxalyl chloride) to the suspension at room temperature with stirring.
4. After the initial reaction subsides, heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution).
5. Allow the reaction mixture to cool to room temperature.
6. Remove the excess chlorinating agent and solvent under reduced pressure using a rotary evaporator. The resulting crude isonicotinoyl chloride is often used in the next step without further purification.

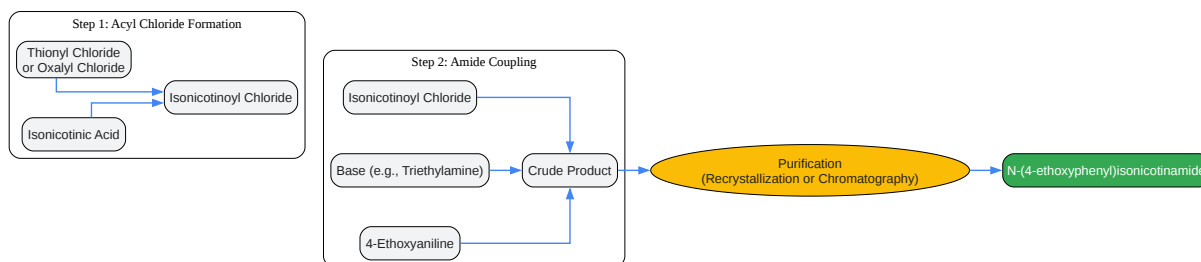
## Step 2: Synthesis of **N-(4-ethoxyphenyl)isonicotinamide**

- Reagents and Materials:
  - Crude isonicotinoyl chloride from Step 1
  - 4-Ethoxyaniline
  - A non-nucleophilic base (e.g., triethylamine or pyridine)
  - Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)
  - Round-bottom flask
  - Magnetic stirrer
  - Ice bath
- Procedure:
  1. Dissolve 4-ethoxyaniline and the base (typically 1.1-1.5 equivalents) in the chosen anhydrous solvent in a round-bottom flask and cool the mixture in an ice bath.

2. Dissolve the crude isonicotinoyl chloride in the same anhydrous solvent and add it dropwise to the cooled solution of 4-ethoxyaniline with vigorous stirring.
3. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours, or until the reaction is complete (can be monitored by thin-layer chromatography).
4. Upon completion, the reaction mixture is typically washed sequentially with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess base and unreacted aniline, followed by a dilute aqueous base solution (e.g., saturated  $\text{NaHCO}_3$ ) to remove any remaining acidic impurities, and finally with brine.
5. The organic layer is then dried over an anhydrous drying agent (e.g.,  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ ), filtered, and the solvent is removed under reduced pressure.
6. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

## Synthesis Workflow

The general workflow for the synthesis of **N-(4-ethoxyphenyl)isonicotinamide** is depicted in the following diagram.



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## References

- 1. researchgate.net [researchgate.net]
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